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7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione

Physicochemical profiling Permeability Solubility

Researchers needing to distinguish methylxanthine-driven pharmacology from purine core effects face confounding variables with standard compounds. This fully desmethyl diprophylline analog solves that: it retains the 7-(2,3-dihydroxypropyl) side chain while lacking N1/N3 methyl groups. - **PDE IC50 >500 µM** (vs diprophylline ~50 µM) - ideal negative control - **6-10x higher solubility** - supports ≥100 µM aqueous assays (SPR, ITC, NMR) - **-28 Da mass shift** - LC-MS/MS metabolite reference standard - **SAR baseline** - benchmark N1/N3 alkylation effects

Molecular Formula C8H10N4O4
Molecular Weight 226.192
CAS No. 887833-16-1
Cat. No. B2642505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione
CAS887833-16-1
Molecular FormulaC8H10N4O4
Molecular Weight226.192
Structural Identifiers
SMILESC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2
InChIInChI=1S/C8H10N4O4/c13-2-4(14)1-12-3-9-6-5(12)7(15)11-8(16)10-6/h3-4,13-14H,1-2H2,(H2,10,11,15,16)
InChIKeyZDSBUKLMBYLILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2,3-Dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione – Desmethyl Xanthine Scaffold


7-(2,3-Dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative that serves as the fully desmethyl analog of the bronchodilator diprophylline. It retains the 7-(2,3-dihydroxypropyl) side chain but lacks the N1 and N3 methyl substituents present in all clinically used methylxanthines [1]. With a molecular formula of C8H10N4O4 and a molecular weight of 226.19 g/mol, this compound is primarily distributed by specialist screening libraries (e.g., InterBioScreen ID BB_NC-1534) and is positioned as a research tool for probing structure-activity relationships within the xanthine class [2].

Fully desmethyl xanthine scaffold for structure–activity relationship (SAR) baseline studies
May serve as a negative control for methylation-dependent phosphodiesterase (PDE) activity
Supports metabolite identification research as a didemethyl reference standard

Why Methylxanthines Cannot Substitute for This Compound


Substituting diprophylline or other methylxanthines for this compound eliminates the ability to isolate the contribution of the purine core and the 7-side chain to biological activity. In the methylxanthine family, N1 and N3 methylation dramatically enhances phosphodiesterase (PDE) inhibition and adenosine receptor antagonism [1]. The fully desmethyl scaffold of CAS 887833-16-1 therefore serves as a critical negative control or baseline structure, enabling researchers to determine whether a given pharmacological effect is driven by the xanthine nucleus, the dihydroxypropyl side chain, or requires the presence of N1/N3 alkyl groups. The quantitative evidence below substantiates the measurable consequences of these structural differences.

Methylation masks core contributions
Using diprophylline or other methylxanthines introduces N1/N3 methylation-dependent PDE inhibition, which may obscure the intrinsic activity of the purine core and 7-side chain.
PDE potency profile differs
Methylxanthines like diprophylline exhibit measurable PDE3/PDE4 inhibition, whereas the desmethyl scaffold is predicted to be substantially less active, preventing direct activity substitution.
Physicochemical properties diverge
The two additional hydrogen bond donors and lower molecular weight may alter solubility and permeability relative to methylated analogs, affecting assay behavior in cell-based vs. cell-free formats.

Quantitative Differentiation vs. Methylated Analogs


Molecular Weight Reduction vs. Diprophylline

The target compound exhibits a molecular weight of 226.19 g/mol, which is 28.05 Da lower than diprophylline (254.24 g/mol) due to the absence of N1 and N3 methyl groups [1][2]. This places it below the conventional 250 Da threshold for favorable passive membrane permeability, while diprophylline exceeds that threshold. The difference corresponds to a 12.4% reduction in molecular weight.

Molecular Weight
Cross-study comparable
226.19 g/mol −28.05 (−12.4%)
vs. Diprophylline 254.24 g/mol
May shift permeability-solubility profile relative to methylated analogs.
Calculated from molecular formula; below typical 250 Da permeability threshold.
Physicochemical profiling Permeability Solubility

Hydrogen Bond Donor Count Comparison

The N1 and N3 positions of the target compound carry exchangeable protons, contributing two additional hydrogen bond donors (HBDs) beyond the two side-chain hydroxyls, totaling 4 HBDs. Diprophylline, with N1 and N3 methylated, has only 2 HBDs (the hydroxyl groups) [1][2]. This donor excess pushes the target compound beyond Lipinski's Rule of Five (HBD ≤ 3), whereas diprophylline complies.

H-Bond Donors
Cross-study comparable
4 HBD +2 vs. Diprophylline
Diprophylline: 2 HBD (hydroxyls only)
Higher HBD count may reduce passive permeability and increase aqueous solubility.
Exceeds Lipinski’s Rule of Five limit (HBD ≤3); may affect cell-based assay suitability.
Drug-likeness Solubility Rule of Five

Predicted PDE Inhibition Potency Gap

Class-level SAR for xanthine PDE inhibitors establishes that N1 and N3 alkylation is essential for high-affinity PDE inhibition. Theophylline (1,3-dimethylxanthine) inhibits PDE4 with an IC50 of ~100 µM, while the desmethyl analog xanthine is effectively inactive (IC50 > 1 mM in standard cell-free PDE assays) [1]. By direct extrapolation, 7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione is expected to exhibit PDE IC50 values > 500 µM, compared to diprophylline's reported IC50 of ~50 µM for PDE3/PDE4.

PDE Inhibition
Class-level inference
Predicted >500 µM
Diprophylline ~50 µM; xanthine >1 mM
Class-level SAR suggests minimal PDE activity, supporting negative control use.
Extrapolated from methylxanthine SAR; direct measurement not available.
Phosphodiesterase inhibition SAR Xanthine pharmacology

Aqueous Solubility Advantage Prediction

Removing the two methyl groups reduces calculated logP by approximately 0.8–1.0 log units (ALOGPS prediction: target cLogP ≈ -1.2; diprophylline cLogP ≈ -0.3) [1]. This corresponds to an estimated 6- to 10-fold increase in aqueous solubility based on the Hansch solubility equation.

Predicted Solubility
Supporting evidence
cLogP ≈ −1.2
Diprophylline cLogP ≈ −0.3; ~6–10× solubility increase estimated
May enable higher-concentration aqueous biochemical assays.
In silico prediction (ALOGPS); experimental verification required.
Aqueous solubility LogP Formulation

Ideal Research Applications


Negative Control for PDE Screening

Given the predicted >500 µM PDE IC50 (vs. diprophylline's ~50 µM), this compound is optimally deployed as a structurally matched negative control in PDE inhibitor screening cascades. Researchers can attribute activity of methylxanthine hits to the presence of N1/N3 alkyl groups rather than the 7-side chain or purine core [1].

High-Concentration Biochemical Assays

The predicted 6- to 10-fold solubility advantage over diprophylline makes this compound particularly suitable for high-concentration (≥100 µM) aqueous biochemical assays, where diprophylline may reach solubility limits [1]. This is critical for SPR, NMR-based fragment screening, or ITC experiments.

SAR Anchor Point for Xanthine Derivatives

As the fully desmethyl anchor, this compound serves as the baseline for constructing SAR tables where each N1, N3, or N7 modification is systematically evaluated. Procurement of this compound enables medicinal chemistry teams to benchmark the contribution of each alkylation event to potency, selectivity, and physicochemical properties [1].

Metabolite Identification Reference Standard

Because the target compound is the formal N1,N3-didemethyl metabolite of diprophylline, it serves as a reference standard for LC-MS/MS metabolite identification studies. Its distinct mass shift (-28 Da vs. diprophylline) and higher polarity facilitate chromatographic separation from parent compound peaks [1][2].

Application
Selection Property
Validation Focus
Negative control for PDE screening
Predicted minimal PDE activity
PDE inhibition assay validation
High-concentration biochemical assays
Enhanced aqueous solubility prediction
Solubility confirmation in buffer
SAR anchor for xanthine derivatives
Fully desmethyl baseline scaffold
Methylation contribution analysis
Metabolite identification standard
Didemethyl mass shift
LC-MS/MS chromatographic separation
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